molecular formula C14H20N2O4 B2576323 1-(2-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea CAS No. 2034419-71-9

1-(2-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea

Cat. No. B2576323
CAS RN: 2034419-71-9
M. Wt: 280.324
InChI Key: XLULFAJUQOZGAM-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has been synthesized through various methods and has been studied for its potential therapeutic applications.

Scientific Research Applications

Rheology and Morphology Tuning

  • Anion Influence on Hydrogel Properties : G. Lloyd and J. Steed (2011) explored the rheology and morphology of hydrogels formed by a similar urea derivative, highlighting how anion identity can tune physical properties. This research suggests potential applications in designing hydrogels with tailored mechanical properties for biomedical and environmental applications (Lloyd & Steed, 2011).

Enzymatic Activity and Inhibition

  • Novel Acetylcholinesterase Inhibitors : J. Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. The research aimed at optimizing the spacer length for enhanced inhibitory activities, suggesting applications in developing therapeutic agents for neurological disorders (Vidaluc et al., 1995).

Organic Synthesis and Chemical Properties

  • Selective and Sensitive Turn-On Fluorescent Probe : Qingming Wang et al. (2017) developed a fluorescent sensor based on a urea derivative for the selective and sensitive detection of Al3+. This research has implications for environmental monitoring and biological imaging, demonstrating the versatility of urea derivatives in sensor development (Wang et al., 2017).

  • Urea-Fluoride Interaction Studies : M. Boiocchi et al. (2004) investigated the hydrogen bonding interaction between a bis(urea) compound and various oxoanions, revealing insights into the nature of urea-fluoride interactions. This study provides a foundation for the development of new materials and chemical sensors based on specific anion recognition (Boiocchi et al., 2004).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-20-12-6-4-3-5-11(12)16-13(17)15-9-14(18)7-8-19-10-14/h3-6,18H,2,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLULFAJUQOZGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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